molecular formula C4H10OS B8781883 1-Mercaptobutan-3-ol CAS No. 30098-74-9

1-Mercaptobutan-3-ol

Cat. No.: B8781883
CAS No.: 30098-74-9
M. Wt: 106.19 g/mol
InChI Key: WHGYPRRJIBXGKB-UHFFFAOYSA-N
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Description

1-Mercaptobutan-3-ol (CAS: 35332-09-3) is a thiol-alcohol compound with the molecular formula C₄H₁₀OS and a molecular weight of 106.21 g/mol . Its IUPAC name reflects the hydroxyl (-OH) group on the third carbon and the thiol (-SH) group on the first carbon of a four-carbon chain. The compound’s InChIKey identifier is WHGYPRRJIBXGKB-UHFFFAOYSA-N , and its logP value (a measure of hydrophobicity) is 0.687, indicating moderate polarity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Functional Groups Key Structural Features
1-Mercaptobutan-3-ol C₄H₁₀OS -SH (C1), -OH (C3) Linear chain with thiol and hydroxyl groups
3-Mercaptobutan-2-one C₄H₈OS -SH (C3), ketone (C2) Ketone group introduces polarity and reactivity
1-Mercaptopentan-3-ol C₅H₁₂OS -SH (C1), -OH (C3) Longer carbon chain (C5) increases lipophilicity
3-Mercapto-1-hexanol C₆H₁₄OS -SH (C3), -OH (C1) Extended chain (C6) with thiol at mid-chain

Key Observations :

  • Thiol vs. Ketone Reactivity : 3-Mercaptobutan-2-one’s ketone group (C=O) enables nucleophilic additions (e.g., with amines or alcohols), whereas this compound’s hydroxyl group facilitates hydrogen bonding and esterification .
  • Chain Length Effects: Increasing carbon chain length (C4 → C6) correlates with higher molecular weight and logP (e.g., 3-Mercapto-1-hexanol: MW 134.24 vs. This compound: MW 106.21) .

Physical and Chemical Properties

Property This compound 3-Mercaptobutan-2-one 1-Mercaptopentan-3-ol 3-Mercapto-1-hexanol
Molecular Weight 106.21 g/mol 104.17 g/mol 120.21 g/mol 134.24 g/mol
logP 0.687 Not reported (inferred <1) Not reported Not reported
Boiling Point Not reported Not reported Not reported 250°C
Hazards Not classified Flammable, skin/eye irritant Not reported Classified as hazardous (4-3-III)

Key Observations :

  • Polarity: this compound’s logP (0.687) suggests higher hydrophilicity than longer-chain analogs like 3-Mercapto-1-hexanol (logP likely >1).
  • Safety Profile: 3-Mercaptobutan-2-one is notably hazardous (flammable, irritant) due to its ketone and thiol groups, while this compound lacks explicit hazard classification in the evidence .

Properties

CAS No.

30098-74-9

Molecular Formula

C4H10OS

Molecular Weight

106.19 g/mol

IUPAC Name

4-sulfanylbutan-2-ol

InChI

InChI=1S/C4H10OS/c1-4(5)2-3-6/h4-6H,2-3H2,1H3

InChI Key

WHGYPRRJIBXGKB-UHFFFAOYSA-N

SMILES

CC(CCS)O

Canonical SMILES

CC(CCS)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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